1,4-Pentanediol, 1-(4-fluorophenyl)-
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Overview
Description
1,4-Pentanediol, 1-(4-fluorophenyl)- is an organic compound that features a pentanediol backbone with a fluorophenyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Pentanediol, 1-(4-fluorophenyl)- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of furfural derivatives. For instance, the direct conversion of furfural into 1,4-pentanediols can be achieved using a combination of Amberlyst-15 and Ru-FeO_x/AC catalysts . Another method involves the ethanol-induced transformation of furfural over a Cu/SiO_2 catalyst with enhanced metal-acid sites .
Industrial Production Methods
Industrial production of 1,4-pentanediol typically involves the hydrogenation of furfural or furfuryl alcohol using supported ruthenium-based catalysts. The process can be carried out in a continuous flow fixed bed or an intermittent reaction kettle, ensuring high production efficiency and simple product separation .
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanediol, 1-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
Major products formed from these reactions include 1,4-pentanediol derivatives, ketones, carboxylic acids, and substituted fluorophenyl compounds .
Scientific Research Applications
1,4-Pentanediol, 1-(4-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polyesters, polyurethanes, and other polymers
Mechanism of Action
The mechanism by which 1,4-pentanediol, 1-(4-fluorophenyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, the compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The fluorophenyl group may also interact with specific receptors or proteins, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-pentanediol, 1-(4-fluorophenyl)- include:
- 1,4-Pentanediol
- 1,4-Butanediol
- 1,5-Pentanediol
Uniqueness
The presence of the fluorophenyl group in 1,4-pentanediol, 1-(4-fluorophenyl)- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
820247-79-8 |
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Molecular Formula |
C11H15FO2 |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentane-1,4-diol |
InChI |
InChI=1S/C11H15FO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3 |
InChI Key |
JXMCZNHTLBOOQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C1=CC=C(C=C1)F)O)O |
Origin of Product |
United States |
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